molecular formula C22H22N6 B2943844 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 717098-87-8

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo: B2943844
Número CAS: 717098-87-8
Peso molecular: 370.46
Clave InChI: FXDFJZVNEBJKBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a benzhydrylpiperazine group. This scaffold is prevalent in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors.

Propiedades

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-15-25-26-21(19)23-16-24-22/h1-10,15-16,20H,11-14H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDFJZVNEBJKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzhydrylpiperazine moiety: This step involves the nucleophilic substitution reaction where the benzhydrylpiperazine is introduced to the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can yield halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and proton ions. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anticonvulsant activity.

Comparación Con Compuestos Similares

Substitution at the 4-Position

The 4-position of pyrazolo[3,4-d]pyrimidine is a critical site for modulating biological activity. Key analogs and their substitutions include:

Compound Name 4-Substituent Biological Activity Key Reference(s)
4-(4-Benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Benzhydrylpiperazine Potential kinase inhibition -
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3) Hydrazinyl Intermediate for further synthesis
4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine Morpholine Kinase inhibitor precursor
N-Me-piperazinyl derivative (Compound VI) N-Methylpiperazine EGFR inhibition
1-(4-Chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Phenethylpiperazine Undisclosed pharmacological activity

Key Observations :

  • Benzhydrylpiperazine introduces significant steric bulk and lipophilicity compared to smaller groups like morpholine or hydrazinyl. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • N-Methylpiperazine derivatives () demonstrate EGFR inhibition, suggesting that piperazine substitutions are critical for kinase-targeted activity .

Core Modifications and Hybrid Structures

Pyrazolo[3,4-d]pyrimidine derivatives are often hybridized with other heterocycles to enhance bioactivity:

Compound Name Core Modification Activity/Application Key Reference(s)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fusion Anticancer, kinase inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Triazolopyrimidine fusion Antiviral, antimicrobial

Key Observations :

  • Thienopyrimidine fusion () enhances π-π stacking interactions with kinase ATP-binding sites, improving potency .
  • The unmodified pyrazolo[3,4-d]pyrimidine core in the target compound prioritizes synthetic simplicity while retaining adaptability for diverse substitutions.

Chlorinated Precursors and Reactivity

Chlorinated intermediates are pivotal for introducing functional groups:

Compound Name Chlorine Position Utility Key Reference(s)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH2Cl Precursor for nucleophilic substitutions
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 4-Cl Intermediate for morpholine derivatives

Key Observations :

  • The 4-chloro position is a common site for nucleophilic displacement (e.g., with amines like piperazine), suggesting that the benzhydrylpiperazine group in the target compound was likely introduced via this route .
  • 6-CH2Cl () enables further functionalization, though the target compound lacks this modification, focusing instead on 4-position diversification .

Key Observations :

  • EGFR inhibition correlates with bulky aromatic substitutions (e.g., 3-chlorophenyl in ), suggesting the benzhydryl group in the target compound may enhance kinase binding .
  • Hydrazinyl derivatives () are less potent, highlighting the importance of electron-donating/withdrawing groups at the 4-position .

Actividad Biológica

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C28H25N5
  • Molecular Weight : 463.53 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Demonstrated potent inhibitory effects against various cancer cell lines.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes such as carbonic anhydrase and epidermal growth factor receptor (EGFR).

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that a derivative of pyrazolo[3,4-d]pyrimidine exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
    • Flow cytometric analyses revealed that this compound induced apoptosis in A549 cells at low micromolar concentrations, suggesting a mechanism involving cell cycle arrest and programmed cell death .
  • Structure-Activity Relationships (SAR) :
    • Research indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anti-proliferative activity. For instance, analogs with altered scaffolds showed decreased activity, underscoring the importance of this structure for efficacy .

Carbonic Anhydrase Inhibition

  • A related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, was shown to inhibit human carbonic anhydrase (hCA) effectively. The study detailed the crystal structures of this compound in complex with hCA isoforms, revealing insights into binding interactions that enhance selectivity .

EGFR Inhibition

  • New derivatives designed as epidermal growth factor receptor inhibitors demonstrated promising anti-proliferative activities against A549 and HCT-116 cancer cells. Notably, compound 12b showed IC50 values of 8.21 µM against A549 and 0.016 µM against wild-type EGFR . This compound also exhibited significant activity against the mutant EGFR (T790M), highlighting its potential in targeted cancer therapies.

Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Notes
AntitumorA549 Lung Cancer2.24Induces apoptosis; compared to doxorubicin (9.20 µM)
Enzyme InhibitionHuman Carbonic AnhydraseN/AEffective inhibitor; detailed structural analysis
EGFR InhibitionWild-Type EGFR0.016Potent inhibitor; active against mutant EGFR
A5498.21Significant anti-proliferative activity

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for pyrazolo[3,4-d]pyrimidine derivatives, and how are intermediates characterized?

  • Methodology : Pyrazolo[3,4-d]pyrimidine derivatives are synthesized via cyclocondensation or nucleophilic substitution. For example, intermediates like 4-cyano-1-methylpyrazole are reacted with hydrazine to form hydrazino derivatives, followed by recrystallization (e.g., ethanol) for purification . Characterization involves IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Key Considerations : Solvent choice (e.g., dry acetonitrile or dichloromethane) and reaction temperature (room temperature vs. reflux) significantly impact yield .

Q. How is the structural identity of 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine confirmed?

  • Methodology : X-ray crystallography is critical for unambiguous confirmation. Single crystals are grown via slow evaporation or recrystallization (e.g., ethanol). The piperazine and pyrazolopyrimidine moieties exhibit specific torsion angles (e.g., C-N-C-C ~60°) and hydrogen-bonding networks (N–H···O/N interactions) .
  • Data Interpretation : Compare experimental bond lengths (e.g., C–N ~1.34 Å) with DFT-optimized geometries to validate accuracy .

Advanced Research Questions

Q. How can reaction yields be optimized for N-substituted pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Use computational reaction design (e.g., quantum chemical path searches) to predict optimal conditions. For example, ICReDD’s approach combines quantum calculations with experimental feedback to reduce trial-and-error cycles .
  • Case Study : Substituting aryl halides with electron-withdrawing groups (e.g., -CF₃) increases electrophilicity, improving coupling efficiency in Suzuki-Miyaura reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Standardize assays (e.g., fixed cell viability protocols for anticancer studies) and validate purity (>95% via HPLC, as in ). Cross-reference pharmacological data with structural analogs (e.g., 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one shows antitumor activity via kinase inhibition) .
  • Data Reconciliation : Use dose-response curves to distinguish between off-target effects and true structure-activity relationships .

Q. How are in vivo pharmacokinetic properties evaluated for pyrazolo[3,4-d]pyrimidine-based therapeutics?

  • Methodology : Radiolabel the compound (e.g., ¹⁴C) for tracking absorption/distribution. For example, monitor plasma half-life in rodent models and compare metabolic stability via liver microsome assays .
  • Advanced Techniques : LC-MS/MS quantifies metabolites, while PET imaging localizes tissue-specific uptake .

Methodological Challenges and Solutions

Q. What are the pitfalls in crystallizing pyrazolo[3,4-d]pyrimidine derivatives, and how are they mitigated?

  • Challenge : Polymorphism due to flexible piperazine rings.
  • Solution : Use mixed solvents (e.g., ethanol/water) for controlled nucleation. Additive screening (e.g., ionic liquids) can stabilize specific conformations .

Q. How to address discrepancies between computational predictions and experimental biological activity?

  • Root Cause : Poor solubility or membrane permeability.
  • Mitigation : Introduce solubilizing groups (e.g., polyethylene glycol chains) or formulate as nanoparticles. Validate via logP measurements and Caco-2 cell permeability assays .

Safety and Compliance

Q. What safety protocols are essential when handling halogenated pyrazolo[3,4-d]pyrimidine intermediates?

  • Guidelines : Use fume hoods for reactions involving chlorinated reagents (e.g., 4-chloro derivatives). Waste must be segregated and treated by licensed facilities to avoid environmental contamination .
  • Documentation : Maintain SDS records for hazards (e.g., H315/H319 skin/eye irritation) and first-aid measures (e.g., P305+P351+P338 for eye exposure) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.